molecular formula C9H10N2O4S B1431679 N-(2-Nitrophenyl)-1,3-propanesultam CAS No. 1373232-34-8

N-(2-Nitrophenyl)-1,3-propanesultam

Cat. No. B1431679
CAS RN: 1373232-34-8
M. Wt: 242.25 g/mol
InChI Key: NZSQAOFLIWSBBN-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-1,3-propanesultam, also known as NPS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic and diagnostic tool. NPS is a sultam derivative that has a nitrophenyl group attached to its structure. This chemical compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

  • Organic Synthesis Applications

    • Tanaka, Yasuo, and Torii (1989) demonstrated the transformation of 2-(2-Nitrophenyl)-1,3-propanediol to 2-(2-nitrophenyl)propenal, which served as a potent precursor for tryptophan and other indole derivatives, indicating its utility in complex organic synthesis (Tanaka, Yasuo, & Torii, 1989).
    • Tursynova (2022) explored the reaction of nitrophenyl-containing 1,2-amino alcohols with carbon disulfide, forming dithiocarbamic acids, which are crucial for synthesizing various organic compounds (Tursynova, 2022).
    • Hylands and Moodie (1997) investigated the reaction of 3-substituted oxetanes with nitric acid, leading to the formation of propane-1,3-diol dinitrates, a reaction significant for organic synthesis involving oxetane derivatives (Hylands & Moodie, 1997).
  • Material Science and Chemistry

    • Bianchi et al. (2014) demonstrated a protocol for the ring opening of 3-nitro-4-(phenylsulfonyl)thiophene, leading to the synthesis of N-fused pyrroles, which are significant in material science and synthetic chemistry (Bianchi et al., 2014).
    • Steinhuebel et al. (2004) discussed the synthesis of N-arylated sultams, indicating the importance of 1,3-propanesultam in the preparation of complex organic compounds used in materials chemistry (Steinhuebel et al., 2004).
  • Pharmaceutical and Analytical Chemistry

    • Dell'Aquila, Imbach, and Rayner (1997) utilized o-Nitrophenyl-1,3-propanediol for the solid-phase synthesis of base-sensitive oligonucleotides, showcasing its application in pharmaceutical chemistry (Dell'Aquila, Imbach, & Rayner, 1997).
    • Gilley and Kobayashi (2008) introduced 2-Nitrophenyl isocyanide as a convertible isocyanide, useful in synthesizing complex molecular structures like the gamma-lactam beta-lactone bicycle, relevant in drug discovery and synthesis (Gilley & Kobayashi, 2008).
  • Environmental Chemistry

    • Chen, Feng, and Sadeghzadeh (2020) explored the reduction of nitrophenols and nitroanilines using CoMn2O4 nanoparticles, highlighting the environmental applications of nitrophenyl derivatives in removing toxic contaminants from water (Chen, Feng, & Sadeghzadeh, 2020).

properties

IUPAC Name

2-(2-nitrophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-16(10,14)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSQAOFLIWSBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237215
Record name Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373232-34-8
Record name Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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